Boc-Orn(2-Cl-Z)-OH Boc-Orn(2-Cl-Z)-OH
Brand Name: Vulcanchem
CAS No.: 118554-00-0
VCID: VC21540691
InChI: InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Molecular Formula: C18H25ClN2O6
Molecular Weight: 522,96 g/mole

Boc-Orn(2-Cl-Z)-OH

CAS No.: 118554-00-0

VCID: VC21540691

Molecular Formula: C18H25ClN2O6

Molecular Weight: 522,96 g/mole

* For research use only. Not for human or veterinary use.

Boc-Orn(2-Cl-Z)-OH - 118554-00-0

Description

Boc-Orn(2-Cl-Z)-OH, chemically known as Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, is a derivative of the amino acid ornithine. It features a tert-butoxycarbonyl (Boc) group at the α-amino position and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group at the δ-amino position. This compound is particularly useful in peptide synthesis due to its protective groups, which allow for selective deprotection and functionalization.

Synthesis and Applications

Boc-Orn(2-Cl-Z)-OH is synthesized using techniques similar to those for other protected amino acids, often involving solid-phase peptide synthesis methods. This compound is valuable in peptide synthesis due to its ability to protect both amino groups selectively, allowing for precise control over functionalization and minimizing unwanted side reactions.

Research Findings

Research on Boc-Orn(2-Cl-Z)-OH focuses on its role in synthesizing peptides with specific sequences and functionalities. The presence of the 2-chlorobenzyloxycarbonyl group introduces a halogen functionality, which can be exploited in further chemical transformations. Studies often explore how these peptides interact with biological targets, contributing to understanding their potential therapeutic applications.

Biological and Chemical Significance

The protective groups in Boc-Orn(2-Cl-Z)-OH are crucial for preventing unwanted reactions during peptide synthesis. The Boc group is easily removable under acidic conditions, while the 2-Cl-Z group can be cleaved under specific conditions, allowing for selective deprotection and further modification of the peptide chain.

Comparison with Other Derivatives

CompoundDescriptionUnique Features
Boc-Orn(Z)-OHLacks the chlorine substituentDual protection without halogen functionality
Boc-Orn-OHLacks both Z and 2-Cl-Z groupsProtects only the α-amino group
Z-Orn-OHLacks the Boc groupProtects only the δ-amino group
Boc-L-Orn(Boc)-OHDual Boc protectionsRobust protection but less selectivity
CAS No. 118554-00-0
Product Name Boc-Orn(2-Cl-Z)-OH
Molecular Formula C18H25ClN2O6
Molecular Weight 522,96 g/mole
IUPAC Name (2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1
Standard InChIKey QOWSQCSRXFQXKJ-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Synonyms Boc-Orn(2-Cl-Z)-OH;118554-00-0;ST51036373;Nalpha-Boc-Ndelta-(2-chloro-Z)-L-ornithine;AC1OJJ2A;C18H25ClN2O6;15537_ALDRICH;15537_FLUKA;MolPort-003-926-841;ZINC4521273;CB-353;FC1233;MFCD00076972;AKOS015924219;AKOS016003084;AJ-51391;AK-81139;KB-92555;N|A-Boc-N|A-(2-chloro-Z)-L-ornithine;FT-0642900;ST24030212;N(alpha)-boc-N(delta)-(2-chloro-Z)-L-ornithine;(2S)-2-[(tert-butoxy)carbonylamino]-5-{[(2-chlorophenyl)methoxy]carbonylamino}pentanoicacid;(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoicacid
PubChem Compound 7269333
Last Modified Aug 15 2023

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